molecular formula C16H17BrN4 B2553943 (E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine CAS No. 305351-54-6

(E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

Cat. No.: B2553943
CAS No.: 305351-54-6
M. Wt: 345.244
InChI Key: WXZJXFSHOLVUHW-CPNJWEJPSA-N
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Description

(E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzylidene group and a pyridinyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine typically involves the condensation reaction between 4-bromobenzaldehyde and 4-(pyridin-2-yl)piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzylidene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-chlorobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine
  • (E)-N-(4-fluorobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine
  • (E)-N-(4-methylbenzylidene)-4-(pyridin-2-yl)piperazin-1-amine

Uniqueness

(E)-N-(4-bromobenzylidene)-4-(pyridin-2-yl)piperazin-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogenated derivatives.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4/c17-15-6-4-14(5-7-15)13-19-21-11-9-20(10-12-21)16-3-1-2-8-18-16/h1-8,13H,9-12H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZJXFSHOLVUHW-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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